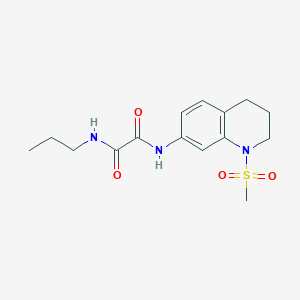

N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-propylethanediamide

Description

Properties

IUPAC Name |

N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-propyloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4S/c1-3-8-16-14(19)15(20)17-12-7-6-11-5-4-9-18(13(11)10-12)23(2,21)22/h6-7,10H,3-5,8-9H2,1-2H3,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHSAUKPMZBJKRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-propylethanediamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aniline derivative reacts with an aldehyde in the presence of an acid catalyst.

Introduction of the Methanesulfonyl Group: The tetrahydroquinoline intermediate is then treated with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.

Attachment of the Propylethanediamide Moiety: The final step involves the reaction of the methanesulfonylated tetrahydroquinoline with propylethanediamine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-propylethanediamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Reduced tetrahydroquinoline derivatives.

Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-propylethanediamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-propylethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-propylethanediamide with structurally related compounds, focusing on substituents, physicochemical properties, and biological activity. Data are inferred from and , where applicable:

Key Observations:

The absence of a 2-oxo group (present in 24/25) may reduce hydrogen-bonding capacity, affecting crystallinity and solubility.

Biological Activity :

- Compounds 24 and 25 exhibit CA inhibitory activity, a property likely shared by the target compound due to the conserved sulfonyl/amide pharmacophore . However, the propylethanediamide group might alter binding kinetics or selectivity compared to simpler sulfonamides.

- The benzamide derivative in lacks reported enzymatic activity but demonstrates acute oral toxicity (H302), suggesting that substituent choice critically influences both efficacy and safety .

Synthetic Accessibility :

- The target compound’s synthesis may parallel 24 (methanesulfonyl chloride coupling) and 25 (alkylation), but the introduction of the propylethanediamide group would require additional steps, such as amide bond formation with propylamine derivatives .

Structural and Functional Insights from Crystallography and Hydrogen Bonding

- These resources can predict packing motifs and hydrogen-bonding networks, which influence solubility and stability .

- Hydrogen-Bonding Patterns: The propylethanediamide group may engage in intermolecular hydrogen bonds via its amide protons, similar to the sulfonamide NH in 24/25 .

Biological Activity

N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-propylethanediamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 306.39 g/mol. Its structure features a tetrahydroquinoline core combined with a methanesulfonyl group and an ethanediamide backbone, which contributes to its potential interactions with various biological targets.

N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-propylethanediamide exhibits significant biological activity primarily through its inhibitory effects on methionyl-tRNA synthetase. This enzyme is crucial for protein synthesis across multiple organisms. By inhibiting this enzyme, the compound may disrupt protein synthesis, which is a promising mechanism for developing new antibiotics or treatments for diseases associated with dysregulated protein synthesis.

Biological Activities

Research indicates that this compound has several potential biological activities:

- Antimicrobial Activity : The compound has been studied for its effects against various bacterial strains, suggesting potential as an antimicrobial agent.

- Antiviral Properties : Preliminary studies indicate possible antiviral effects, although further research is needed to confirm these findings.

- Anticancer Activity : The unique structure may allow it to interact with cancer cell pathways, making it a candidate for anticancer drug development.

Synthesis Methods

The synthesis of N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-propylethanediamide typically involves several key steps:

- Formation of the Tetrahydroquinoline Core : This can be achieved through a Pictet-Spengler reaction involving an aniline derivative and an aldehyde in the presence of an acid catalyst.

- Introduction of the Methanesulfonyl Group : The intermediate tetrahydroquinoline is treated with methanesulfonyl chloride in the presence of a base like triethylamine.

- Attachment of the Propylethanediamide Moiety : The final step involves reacting the methanesulfonylated tetrahydroquinoline with propylethanediamine under suitable conditions .

Binding Affinity Studies

Studies have focused on determining the binding affinity of N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-propylethanediamide for methionyl-tRNA synthetase using techniques such as surface plasmon resonance and isothermal titration calorimetry. These studies provide quantitative data on how effectively the compound interacts with its target enzyme.

Molecular Docking Simulations

Molecular docking studies have been employed to predict how this compound binds to methionyl-tRNA synthetase. The simulations suggest specific binding modes that could inform future drug design efforts targeting similar pathways.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.